Product packaging for Dansylamidoethyl methanethiosulfonate(Cat. No.:CAS No. 355115-41-2)

Dansylamidoethyl methanethiosulfonate

Cat. No.: B043566
CAS No.: 355115-41-2
M. Wt: 388.5 g/mol
InChI Key: ZKELPZYUWUFQLZ-UHFFFAOYSA-N
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Description

Dansylamidoethyl methanethiosulfonate is a specialized bifunctional reagent designed for the specific, covalent modification of cysteine thiol groups in proteins and peptides. Its core structure features a methanethiosulfonate (MTS) group, which reacts selectively and efficiently with free sulfhydryls to form a mixed disulfide bond, and a dansyl fluorophore, which provides a strong, environmentally-sensitive fluorescent signal. This combination makes it an invaluable tool for site-directed labeling, enabling researchers to introduce a fluorescent probe at defined locations within a protein structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4S3 B043566 Dansylamidoethyl methanethiosulfonate CAS No. 355115-41-2

Properties

IUPAC Name

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELPZYUWUFQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391288
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355115-41-2
Record name S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355115-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansylamidoethyl methanethiosulfonate typically involves the reaction of dansyl chloride with 2-aminoethyl methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in batches and stored under specific conditions to maintain its stability .

Scientific Research Applications

Protein Structure and Function Studies

DMS is extensively used in the study of protein folding and conformational changes. By reacting with cysteine residues, DMS can facilitate the investigation of protein dynamics through fluorescence measurements.

Case Study: Ion Channel Proteins

  • DMS has been employed in the "Substituted Cysteine Accessibility Method" (SCAM) to study ion channels like the muscle acetylcholine receptor and NMDA receptors. The introduction of DMS at specific cysteine sites allowed researchers to monitor conformational changes during ion channel activation and modulation .

Real-Time Monitoring of Protein Dynamics

The fluorescent properties of DMS enable real-time monitoring of conformational changes in proteins. When coupled with introduced cysteines, the fluorescence intensity can provide insights into molecular motion and interactions.

Data Table: Fluorescence Properties

CompoundExcitation Max (nm)Emission Max (nm)
DMS340530

This table illustrates the excitation and emission characteristics of DMS, highlighting its utility in fluorescence-based assays .

Drug Development and Screening

DMS is also utilized in drug discovery processes where understanding drug-receptor interactions is critical. The ability to label specific residues allows researchers to map binding sites and study allosteric modulation.

Case Study: NMDA Receptor Studies

  • In investigations involving NMDA receptors, DMS was used to label cysteines at the receptor's binding sites, facilitating studies on how different ligands affect receptor activity .

Future Directions and Potential Applications

The versatility of DMS suggests several future applications:

  • Biomolecular Imaging : Enhanced imaging techniques could leverage DMS for tracking biomolecules in live cells.
  • Therapeutic Targeting : Understanding protein interactions via DMS could lead to novel therapeutic strategies for diseases involving misfolded proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiosulfonate (MTS) reagents are widely used in protein biochemistry for cysteine modification. Below is a comparative analysis of Dansylamidoethyl methanethiosulfonate with structurally and functionally related compounds:

Table 1: Key Properties of this compound and Analogous MTS Reagents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Charge Fluorescence Primary Applications
This compound 355115-41-2 C₁₅H₂₀N₂O₄S₃ 388.53 Dansylamidoethyl Neutral Blue-green (~525 nm) Receptor/transporter mapping
[2-(Aminocarbonyl)ethyl] methanethiosulfonate 351422-28-1 C₄H₉NO₃S₂ 183.25 Carbamoylethyl Neutral None Thiol modification in hydrophobic regions
MTSEA (2-(quinuclidinium)ethyl MTS) 145662-10-2* C₉H₁₈N₂O₂S₂⁺ 258.38 Quinuclidinium +1 None Cysteine accessibility in charged environments
MTSET (2-(trimethylammonium)ethyl MTS) 220775-15-5* C₆H₁₆N₂O₂S₂⁺ 244.40 Trimethylammonium +1 None Electrostatic mapping of protein pores
MTSES (sodium sulfonatoethyl MTS) 216504-65-3* C₃H₈N₂O₅S₂⁻ 248.29 Sulfonate -1 None Targeting positively charged residues
Texas Red-2-sulfonamidoethyl MTS 386229-76-1 C₂₅H₂₈N₃O₈S₃²⁻ 634.74 Texas Red fluorophore -2 Red (~615 nm) Long-wavelength imaging in live cells

Structural and Functional Differences

  • Fluorescence: this compound and Texas Red-2-sulfonamidoethyl MTS are unique among MTS reagents for their fluorophores. The dansyl group emits at shorter wavelengths (~525 nm), making it suitable for standard FITC filter sets, whereas Texas Red’s red emission (~615 nm) minimizes cellular autofluorescence . Non-fluorescent MTS reagents (e.g., MTSEA, MTSET) require secondary labeling for detection .
  • Charge : MTSEA and MTSET carry positive charges, enabling them to target negatively charged regions in proteins (e.g., ion channel pores), while MTSES and Texas Red derivatives are anionic, ideal for positively charged environments . This compound is neutral, favoring membrane penetration and modification of buried thiols .
  • Reactivity : All MTS reagents react with thiols via nucleophilic substitution, but steric effects from bulky groups (e.g., dansyl, Texas Red) may slow reaction kinetics compared to smaller analogs like MTSEA .

Research Findings

  • ENaC Channel Studies : MTSET and MTSES were used to identify pore-lining residues in epithelial sodium channels (ENaC), revealing charge-dependent gating mechanisms .
  • ACh Receptor Mapping : this compound demonstrated rapid labeling of cysteine-substituted residues in the ACh receptor, confirming its utility in real-time structural studies .
  • Lactose Permease Dynamics : The neutral charge of this compound allowed modification of hydrophobic transmembrane cysteines, elucidating substrate transport mechanisms .

Biological Activity

Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) is a compound belonging to the class of methanethiosulfonate (MTS) reagents, which are widely used in biochemical research for modifying thiol groups in proteins. This article provides a comprehensive overview of the biological activity of MTS-Dansyl, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 355115-41-2
  • Molecular Weight : 388.53 g/mol
  • Structure : MTS-Dansyl features a dansyl fluorophore attached to a methanethiosulfonate moiety, which allows it to react specifically with free thiols in proteins.

MTS reagents like MTS-Dansyl react with sulfhydryl groups in proteins to form stable thioether bonds. The reaction is characterized by:

  • High Reactivity : MTS-Dansyl exhibits a high intrinsic reactivity with thiols, allowing for rapid modification under physiological conditions .
  • Site-Specific Modification : The ability to introduce dansyl groups at specific cysteine residues enables the study of protein conformational changes and dynamics .
  • Fluorescent Properties : The dansyl group provides fluorescence, facilitating real-time monitoring of protein interactions and structural changes through techniques such as fluorescence resonance energy transfer (FRET)
    6
    .

Biological Applications

MTS-Dansyl is utilized in various biological contexts, including:

  • Ion Channel Studies : Researchers employ MTS-Dansyl to investigate the gating mechanisms of ion channels by modifying cysteine residues that are accessible during different conformational states . This has been crucial in understanding how changes in voltage or ligand binding affect channel activity.
  • Protein Folding and Dynamics : By selectively labeling thiols in proteins, MTS-Dansyl can help elucidate folding pathways and conformational changes during enzymatic reactions or signal transduction processes .

Case Studies

Several studies have highlighted the utility of MTS-Dansyl in biological research:

  • Ion Channel Gating Mechanisms :
    • A study demonstrated that MTS-Dansyl could be used to probe the accessibility of cysteine residues in voltage-gated sodium channels. The findings indicated that the conformational state of the channel significantly influenced the modification rates by MTS reagents, providing insights into gating dynamics .
  • Protein Conformational Changes :
    • In another investigation, researchers employed MTS-Dansyl to monitor conformational changes in G-protein coupled receptors (GPCRs). The study revealed that specific modifications led to altered receptor activity, demonstrating the reagent's role in functional assays .
  • Real-Time Monitoring of Protein Interactions :
    • A recent application involved using MTS-Dansyl for FRET-based assays to study protein-protein interactions. The fluorescent properties allowed researchers to visualize dynamic interactions within living cells, offering a powerful tool for cellular biology studies
      6
      .

Summary Table of Key Findings

Study FocusKey FindingsReference
Ion Channel GatingModification rates vary with channel state
Protein Conformational ChangesAltered receptor activity post-modification
Real-Time MonitoringVisualization of protein interactions via FRET
6

Q & A

Q. What is the mechanism of thiol-specific labeling by dansylamidoethyl methanethiosulfonate (MTS-Dansyl) in protein studies?

MTS-Dansyl reacts selectively with cysteine thiol groups (-SH) to form mixed disulfide bonds, enabling site-specific fluorescent labeling. This reaction occurs rapidly under physiological conditions (pH 7–8, 25°C), making it ideal for probing solvent-accessible cysteine residues in proteins like ion channels or transporters . Methodological Note: Optimize reaction time (typically 10–30 minutes) and molar excess (5–10× reagent-to-protein ratio) to avoid over-labeling. Confirm labeling efficiency via fluorescence spectroscopy or SDS-PAGE with UV visualization.

Q. How is MTS-Dansyl applied to study ion channel conformational dynamics?

MTS-Dansyl is used to label cysteine-substituted residues in proteins like GABAA or acetylcholine receptors. Fluorescence quenching or shifts in emission maxima (e.g., dansyl group: λex 340 nm, λem 520 nm) reflect local environmental changes during channel gating or ligand binding . Example Protocol:

ParameterCondition
Protein concentration1–5 µM
Reaction bufferPBS, pH 7.4
Incubation time20 min, 25°C
Quenching agent10 mM DTT (post-labeling)

Q. What safety precautions are critical when handling MTS-Dansyl?

MTS-Dansyl is light-sensitive and reacts exothermically with thiols. Use PPE (nitrile gloves, UV-protective goggles) and conduct reactions in a fume hood. Degraded reagents may release toxic sulfonic acids; discard via regulated chemical waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data on MTS-Dansyl labeling efficiency in membrane proteins?

Discrepancies often arise from cysteine accessibility differences due to protein folding or lipid bilayer interactions. Validate labeling sites via:

  • Control experiments : Compare labeling in detergent-solubilized vs. liposome-reconstituted proteins .
  • Mass spectrometry : Identify labeled residues to confirm specificity .
  • Competitive inhibition : Pre-treat with non-fluorescent MTS reagents (e.g., MMTS) to block non-target sites .

Q. What strategies mitigate fluorescence interference in MTS-Dansyl-based structural studies?

Dansyl’s environmental sensitivity can complicate data interpretation. Solutions include:

  • Dual-labeling : Pair MTS-Dansyl with a FRET-compatible probe (e.g., TAMRA-MTS) to cross-validate distance changes .
  • Site-directed mutagenesis : Replace nearby tryptophan/tyrosine residues to reduce inner-filter effects.
  • Time-resolved measurements : Use stopped-flow systems to capture rapid conformational shifts .

Q. How does MTS-Dansyl compare to spin-labeling reagents (e.g., MTSL) in probing protein dynamics?

While MTSL enables EPR spectroscopy for high-resolution structural data, MTS-Dansyl provides real-time fluorescence readouts of dynamic processes. Combined approaches (e.g., DEER-EPR + fluorescence quenching) can correlate structural and functional changes in multi-domain proteins .

Methodological Challenges and Innovations

Designing experiments to study solvent accessibility in lactose permease using MTS-Dansyl

  • Step 1 : Introduce single cysteine mutations at predicted substrate-binding sites (e.g., helices IV and V).
  • Step 2 : Label with MTS-Dansyl under substrate-saturated vs. apo conditions.
  • Step 3 : Measure fluorescence polarization to detect substrate-induced steric hindrance or conformational flexibility .

Interpreting contradictory labeling results in redox-sensitive proteins
Artifacts may arise from disulfide bond scrambling or partial oxidation. Address this by:

  • Pre-treating with TCEP (tris(2-carboxyethyl)phosphine) to maintain reducing conditions.
  • Including negative controls (cysteine-null mutants) to rule out non-specific labeling .

Data Presentation Guidelines

Best practices for reporting fluorescence-based MTS-Dansyl data

  • Raw data : Include emission spectra before/after labeling and control experiments.
  • Normalization : Express fluorescence intensity relative to protein concentration (e.g., ΔF/F0).
  • Statistical analysis : Use ANOVA for multi-condition comparisons (e.g., pH-dependent labeling efficiency) .

Q. How to validate structural models derived from MTS-Dansyl labeling?

Integrate with computational tools like molecular dynamics (MD) simulations. For example, correlate dansyl environmental shifts with predicted solvent accessibility in MD trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansylamidoethyl methanethiosulfonate
Reactant of Route 2
Dansylamidoethyl methanethiosulfonate

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